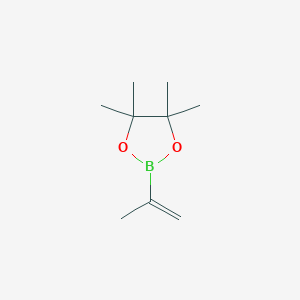

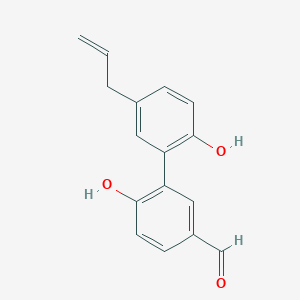

Tert-butyl 4-(1-benzylpyrrolidin-3-yl)piperazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 4-(1-benzylpyrrolidin-3-yl)piperazine-1-carboxylate, otherwise known as TB-PPZ, is an organic compound with a variety of uses in scientific research. It is a synthetic compound with a wide range of applications, including drug synthesis, laboratory experiments, and as a therapeutic agent. TB-PPZ is a relatively new compound, having been first synthesized in the early 2000s, and is becoming increasingly popular in scientific research due to its unique properties.

Aplicaciones Científicas De Investigación

Synthetic Routes and Pharmaceutical Applications

Piperazine derivatives are crucial in the synthesis of pharmaceutical compounds. A study highlighted the synthetic routes for Vandetanib, where compounds including tert-butyl piperidine derivatives are utilized in a series of chemical reactions to achieve the final product, indicating their importance in the industrial production of synthetic routes due to favorable yields and commercial value (Mi, 2015). Similarly, the synthesis and applications of tert-butanesulfinamide for the stereoselective synthesis of N-heterocycles, including piperidines and pyrrolidines, demonstrate the versatility of piperazine derivatives in accessing structurally diverse compounds with potential therapeutic applications (Philip et al., 2020).

Environmental Science and Decomposition Studies

In environmental science, the decomposition of methyl tert-butyl ether by adding hydrogen in a cold plasma reactor was examined, showcasing the utility of tert-butyl groups in environmental remediation processes (Hsieh et al., 2011). This research is indicative of the broader environmental applications of tert-butyl derivatives in addressing pollution and enhancing chemical decomposition methods.

Biological Activities and Drug Development

Piperazine derivatives have been extensively studied for their biological activities, leading to their incorporation into therapeutic agents. A review on piperazine and its analogues as therapeutic agents covered the significance of the piperazine moiety in drugs with various therapeutic uses, including antipsychotic, antidepressant, anticancer, and anti-inflammatory agents (Rathi et al., 2016). The synthesis of ligands for D2-like receptors, involving arylalkyl substituents on piperazine, further exemplifies the role of such derivatives in the development of neuropsychiatric disorder treatments (Sikazwe et al., 2009).

Mecanismo De Acción

Propiedades

IUPAC Name |

tert-butyl 4-(1-benzylpyrrolidin-3-yl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N3O2/c1-20(2,3)25-19(24)23-13-11-22(12-14-23)18-9-10-21(16-18)15-17-7-5-4-6-8-17/h4-8,18H,9-16H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZPGYGWJUHCARQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2CCN(C2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426006 |

Source

|

| Record name | Tert-butyl 4-(1-benzylpyrrolidin-3-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885959-04-6 |

Source

|

| Record name | Tert-butyl 4-(1-benzylpyrrolidin-3-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-2-(4-phenylmethoxyphenyl)acetamide](/img/structure/B41788.png)

![3AR,5R,6S,7R,7AR-5-Hydroxymethyl-2-methyl-5,6,7,7A-tetrahydro-3AH-pyrano[3,2-D]thiazole-6,7-diol](/img/structure/B41809.png)

![(3Ar,5r,6s,7r,7ar)-5-(acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]thiazole-6,7-diyl diacetate](/img/structure/B41811.png)